Des-3-pyridylmethyl Indinavir
Description
Structural Derivation and Nomenclature of Des-3-pyridylmethyl Indinavir
This compound is a close structural analog and a metabolite of Indinavir, a potent inhibitor of the human immunodeficiency virus (HIV) protease. nih.govlgcstandards.com The nomenclature itself reveals its chemical origin: the prefix "Des-" indicates the removal of a specific chemical group. In this case, the "3-pyridylmethyl" moiety is absent from the parent Indinavir structure.
Indinavir possesses a piperazine (B1678402) ring, which is substituted with a 3-pyridylmethyl group. drugbank.com The derivation of this compound involves the formal removal of this group from the piperazine nitrogen atom. nih.govalfa-chemistry.com This structural modification results in a secondary amine at that position on the piperazine ring.
The formal chemical name for this compound is (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide. nih.gov It is also referred to by synonyms such as Desnicotinyl indinavir. nih.gov The compound is identified by the CAS Registry Number 150323-38-9. nih.gove-biochem.com
Table 1: Chemical Properties of this compound An interactive data table detailing the key chemical properties of the compound.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C30H42N4O4 | nih.govalfa-chemistry.com |
| Molecular Weight | 522.7 g/mol | nih.govalfa-chemistry.com |
| IUPAC Name | (2S)-1-[(2S,4R)-4-benzyl-2-hydroxy-5-[[(1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | nih.gov |
| CAS Number | 150323-38-9 | nih.gov |
| Synonyms | Desnicotinyl indinavir, (+)-Desnicotinyl indinavir | nih.gov |
Historical Perspective on HIV Protease Inhibitor Design and Evolution from a Chemical Biology Viewpoint
The discovery and development of HIV protease inhibitors represent a landmark achievement in structure-based drug design. nih.gov Following the identification of HIV as the causative agent of Acquired Immunodeficiency Syndrome (AIDS), researchers identified the HIV protease enzyme as a critical target for therapeutic intervention. rsc.orgnih.gov This enzyme is an aspartic protease, functioning as a C2-symmetric homodimer, and is essential for the viral life cycle. rsc.orgnih.gov It cleaves large viral polyproteins, Gag and Gag-Pol, into smaller, functional proteins required for the assembly of mature and infectious virions. nih.govnih.govnih.gov Inhibition of this enzyme leads to the production of immature, non-infectious viral particles. drugbank.comdiva-portal.org
The first generation of protease inhibitors, including Saquinavir, Ritonavir, and Indinavir, were developed through a deep understanding of the enzyme's three-dimensional structure and catalytic mechanism. nih.govnih.govnih.gov A key strategy was the design of "transition-state mimics." These molecules are engineered to resemble the unstable transition state of the natural peptide substrates that the protease cleaves. nih.gov The hydroxyethylamine isostere, for example, mimics the tetrahedral intermediate of peptide bond hydrolysis and is a core feature in many inhibitors, including Indinavir. nih.gov
A significant challenge in the long-term use of these inhibitors is the rapid emergence of drug-resistant viral strains due to the high mutation rate of HIV. nih.govresearchgate.net This led to the evolution of inhibitor design, guided by concepts like the "substrate envelope hypothesis." This hypothesis posits that inhibitors designed to fit within the conserved volume occupied by the enzyme's natural substrates in the active site would be less susceptible to resistance mutations. nih.govresearchgate.netelifesciences.org This approach aims to create more robust, second- and third-generation inhibitors with a higher genetic barrier to resistance. elifesciences.org
Rationale for the Specific Structural Modification: Absence of the 3-pyridylmethyl Moiety
This compound is a known human metabolite of Indinavir, formed via N-depyridomethylation, a metabolic pathway mediated by cytochrome P-450 enzymes. nih.gov Its existence as a metabolite makes it relevant for understanding the parent drug's in vivo behavior.
More importantly, it serves as a critical negative control in research. A 2014 study published in the Journal of Medicinal Chemistry utilized this derivative to investigate the influence of the pyridyl substituent in detail. alfa-chemistry.com The researchers compared the inhibitory activity of Indinavir against Human T-cell leukemia virus type 1 (HTLV-1) protease with that of this compound (referred to as DpmINV in the study). alfa-chemistry.com The results demonstrated that the affinity of the derivative lacking the pyridyl group was significantly lower than that of the parent Indinavir. alfa-chemistry.com The study concluded that although the pyridine (B92270) ring does not form distinct polar interactions with the enzyme, its presence substantially increases the ligand's binding affinity. alfa-chemistry.com This finding highlights that the rationale for creating and studying this derivative is to precisely probe and confirm the vital contribution of the 3-pyridylmethyl group to the molecular recognition and potency of Indinavir.
Academic Significance and Research Gaps in Medicinal Chemistry and Chemical Biology for this Derivative
The academic significance of this compound lies not in its potential as a therapeutic agent itself, but as an essential research compound. Its primary role is to serve as a benchmark in SAR studies, allowing for a clear evaluation of the 3-pyridylmethyl group's impact on the biological activity of Indinavir and its analogs. alfa-chemistry.com This type of derivative is fundamental for validating molecular modeling predictions and interpreting crystallographic data of inhibitor-enzyme complexes. By comparing the binding and inhibition data of the parent compound with its "des-substituted" analog, chemists can confirm which interactions are critical for potency.
Despite its importance as a research tool, significant research gaps exist for this compound. The available literature focuses heavily on its parent compound, Indinavir, or on analogs with enhanced features. There is a notable lack of comprehensive studies dedicated to the biological profile of this compound itself.
Key Research Gaps Include:
Comprehensive Antiviral Profiling: Detailed inhibitory data (IC50/EC50 values) against a broad panel of wild-type and, more importantly, multi-drug resistant HIV-1 strains are not widely published. Such data would provide a more complete picture of the pyridylmethyl group's role in overcoming resistance mutations.
Detailed Pharmacokinetic Studies: While known as a metabolite, a full pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion) has not been a primary focus of research.
Structural Biology: While the 2014 study inferred the importance of the pyridine ring, high-resolution co-crystal structures of this compound complexed with HIV or other proteases would provide definitive atomic-level insights into the conformational changes and loss of interactions resulting from the group's absence. alfa-chemistry.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butylpiperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H42N4O4/c1-30(2,3)33-29(38)25-18-31-13-14-34(25)19-23(35)16-22(15-20-9-5-4-6-10-20)28(37)32-27-24-12-8-7-11-21(24)17-26(27)36/h4-12,22-23,25-27,31,35-36H,13-19H2,1-3H3,(H,32,37)(H,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMGKCALCCOODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CNCCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
522.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Interactions with Target Macromolecules in Vitro and Ex Vivo Biochemical Studies
Biochemical Characterization of Enzyme Inhibition (e.g., HIV Protease)
The inhibitory activity of a compound against its target enzyme is a fundamental aspect of its biochemical characterization. This is typically quantified through various parameters that describe the compound's potency and the nature of its interaction with the enzyme.
Determination of Inhibition Constants (Ki, IC50) and Binding Affinities (Kd)
Currently, specific inhibition constants (Kᵢ), 50% inhibitory concentrations (IC₅₀), and dissociation constants (Kₔ) for Des-3-pyridylmethyl Indinavir are not available in the published scientific literature. For its parent compound, Indinavir, extensive research has established its high potency against HIV-1 protease, with reported Kᵢ values in the nanomolar range, indicating strong binding to the enzyme's active site. purdue.edunih.gov The absence of the 3-pyridylmethyl moiety in this compound is expected to alter these binding characteristics, as this group in Indinavir contributes to interactions within the S3 subsite of the HIV-1 protease. purdue.edu Further research is required to quantify the precise inhibitory potency of this compound.
Table 1: Comparative Inhibition Data for Indinavir
| Compound | Target | Kᵢ (nM) | IC₅₀ (µM) | Kₔ (nM) |
| Indinavir | HIV-1 Protease | 0.36 nih.gov | Data Not Available | Data Not Available |
| This compound | HIV-1 Protease | Data Not Available | Data Not Available | Data Not Available |
Mechanistic Classification of Enzyme Inhibition (e.g., competitive, non-competitive, uncompetitive)
Based on the mechanism of its parent compound, it is hypothesized that this compound acts as a competitive inhibitor of HIV-1 protease. Indinavir is a well-characterized competitive inhibitor, meaning it binds to the active site of the enzyme, directly competing with the natural substrate. researchgate.netscielo.brscielo.br This mode of inhibition is typical for peptidomimetic drugs designed to mimic the transition state of the enzyme's substrate. However, without direct experimental evidence, the precise mechanistic classification for this compound remains to be formally determined through kinetic studies.
Kinetics of Ligand-Target Binding and Dissociation
The dynamic process of a ligand binding to and dissociating from its target provides deeper insights into the interaction than static affinity measurements alone. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are instrumental in elucidating these kinetics and the thermodynamics of binding.
Surface Plasmon Resonance (SPR) Spectroscopy for Real-Time Binding Kinetics
There are currently no published studies utilizing Surface Plasmon Resonance (SPR) spectroscopy to evaluate the real-time binding kinetics of this compound with HIV-1 protease. SPR is a powerful, label-free technique that can measure the association (kₐ) and dissociation (kₑ) rates of a ligand-target interaction, from which the dissociation constant (Kₔ) can be derived. Such studies would be invaluable in understanding how the removal of the 3-pyridylmethyl group affects the binding and residence time of the inhibitor on the enzyme.
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics (Enthalpy, Entropy, Gibbs Free Energy)
Similarly, Isothermal Titration Calorimetry (ITC) data for this compound is not yet available. ITC directly measures the heat changes that occur upon binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ, the inverse of Kₔ), enthalpy change (ΔH), and stoichiometry (n). From these, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. For Indinavir, ITC studies have been instrumental in characterizing its binding thermodynamics. researchgate.netaffinimeter.com Future ITC experiments on this compound would be crucial to dissect the enthalpic and entropic contributions to its binding, offering a more complete picture of the energetic forces driving the interaction with HIV-1 protease.
Allosteric Modulation and Cooperative Binding Phenomena with Target Enzymes
There is no evidence to suggest that this compound functions as an allosteric modulator of HIV-1 protease. Allosteric modulators bind to a site on the enzyme distinct from the active site, inducing a conformational change that alters the enzyme's activity. nih.gov The design of Indinavir and its analogs is centered on competitive inhibition at the active site. Therefore, it is highly probable that this compound also acts directly at the active site, and any cooperative binding phenomena would likely involve interactions within the active site cleft rather than through allosteric mechanisms.
Structural Basis of Molecular Recognition: Detailed Protein-Ligand Interactions
The structural understanding of how this compound interacts with its target enzyme, primarily the Human T-cell Leukemia Virus type 1 (HTLV-1) protease, is largely inferred from comparative studies with its parent compound, Indinavir.
Co-crystallography of this compound with Target Enzymes
As of the currently available scientific literature, a co-crystal structure of this compound complexed with a target enzyme has not been reported. However, the crystal structure of HTLV-1 protease in complex with Indinavir has been determined at a resolution of 2.40 Å (PDB ID: 3WSJ). acs.orgrcsb.org This structure reveals that Indinavir binds in the substrate-binding pocket of the HTLV-1 protease. acs.org The central hydroxyl group of Indinavir forms crucial interactions with the catalytic aspartate residues (Asp32 and Asp32') of the protease. acs.org
Advanced Spectroscopic Probes for Active Site Interactions (e.g., Fluorescence Quenching, NMR chemical shift mapping)
Spectroscopic methods have been employed to probe the interaction between this compound and its target protease, providing quantitative data on its binding affinity.
Fluorescence Quenching:
A fluorometric method was utilized to compare the inhibitory potency of Indinavir and its derivative, this compound (DpmINV), against HTLV-1 protease. acs.org The study measured the percentage of enzyme inhibition at various concentrations of the compounds. acs.org The results indicated that the affinity of this compound for the HTLV-1 protease is markedly lower than that of Indinavir. acs.org
To quantify and compare the efficiency of the inhibitors, a Percent Efficiency Index (PEI) was calculated, which takes into account the percentage of inhibition and the molecular weight of the compound. The higher PEI value for Indinavir compared to its des-pyridylmethyl derivative further substantiates the significant contribution of the pyridyl moiety to the binding affinity. acs.org
| Compound | Concentration (µM) | Percent Inhibition (%) | Percent Efficiency Index (PEI) |
| Indinavir | 80 | Higher than DpmINV | |
| 40 | |||
| 8 | |||
| This compound (DpmINV) | 80 | Lower than Indinavir | |
| 40 | |||
| 8 | |||
| Note: Specific inhibition percentages and PEI values were not publicly available in the referenced materials, only the comparative outcome. |
NMR Chemical Shift Mapping:
There are no specific studies found in the searched literature that report the use of NMR chemical shift mapping to analyze the interaction of this compound with its target enzymes.
Substrate Specificity and Enzyme Promiscuity Profiling in the Presence of the Compound
Currently, there is no available research in the public domain that details studies on the substrate specificity or enzyme promiscuity profiling of any protease in the presence of this compound.
Q & A
Q. What experimental models are appropriate for studying the metabolic interactions of Des-3-pyridylmethyl Indinavir with co-administered drugs?
To evaluate metabolic interactions, use recombinant CYP3A4 enzymes and human liver microsomes for in vitro inhibition assays. High-CYP3A activity cryopreserved human hepatocytes can assess time-dependent effects. Clinical pharmacokinetic studies should measure changes in AUC ratios (e.g., midazolam 19-hydroxylation vs. N-glucuronidation) to confirm pathway shifts. Statistical power calculations are critical for clinical trials to detect significant changes in glucuronide recovery, which may remain low (<10% of dose) despite pathway inhibition .
Q. How should researchers design initial clinical trials to assess this compound’s antiviral efficacy?
Adopt a randomized controlled trial (RCT) design with viral RNA load and CD4+ counts as primary endpoints. Include protease inhibitor-naïve participants to isolate drug effects. Use intention-to-treat (ITT) analyses, imputing missing data via last-observation-carried-forward (LOCF) for discontinuations. Stratify cohorts by adherence metrics (e.g., pill counts, plasma drug levels) to mitigate confounding from non-compliance, a known predictor of virological failure .
Q. What are the key pharmacological parameters to monitor during preclinical development?
Focus on IC₅₀ values in hepatocyte models (targeting ≤2.7 mM for CYP3A4 inhibition) and unbound drug Cₘₐₓ in plasma. Assess time-dependent glucuronidation shifts using concentration-response curves. Validate assays against European Pharmacopoeia standards for indinavir analogs to ensure reproducibility .
Advanced Research Questions
Q. How can contradictory findings between in vitro and clinical pharmacokinetic data for this compound be resolved?
Discrepancies may arise from unaccounted compensatory metabolic pathways (e.g., N-glucuronidation). Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro inhibition constants and clinical AUC ratios. Conduct sensitivity analyses to identify covariates (e.g., renal/hepatic impairment) that alter drug exposure. Cross-reference data with indinavir studies where ritonavir boosting masked pathway shifts .
Q. What multivariate statistical methods are suitable for analyzing predictors of treatment failure in long-term studies?
Apply logistic regression with covariates such as baseline viral load, adherence, and prior indinavir exposure. Handle missing data via multiple imputation (e.g., ≤8.7% missingness for covariates like indinavir history). Report odds ratios (ORs) with 95% confidence intervals; for example, prior indinavir use increases failure risk (OR = 12.8, P < 0.001) .
Q. How do drug-drug interactions (e.g., with omeprazole) impact this compound’s clinical utility in diverse populations?
Design crossover studies in healthy volunteers to quantify AUC changes when co-administered with proton pump inhibitors. Use mixed-effects models to adjust for inter-individual variability. Note that indinavir’s pH-dependent solubility may necessitate dose adjustments in developing nations where ritonavir boosting is unavailable .
Methodological Guidance
Q. What regulatory considerations are critical for IND applications involving this compound?
Include:
- Preclinical Data : Summarize CYP3A4 inhibition and glucuronidation assays.
- Clinical Protocols : Detail power calculations, inclusion criteria (e.g., CD4+ <100 cells/mm³), and safety monitoring for opportunistic infections.
- Pediatric Plans : Outline pharmacokinetic bridging studies if extrapolating adult data .
Q. How can researchers address ethical challenges in trials involving advanced HIV patients?
Implement DSMBs (Data Safety Monitoring Boards) to review mortality/toxicity data quarterly. Ensure equitable access to protease inhibitors across insurance types, as disparities in drug availability correlate with mortality (e.g., 29.4 vs. 8.8 deaths/100 person-years in early vs. late 1990s) .
Data Interpretation and Reporting
Q. What metrics should be prioritized when reporting long-term efficacy in extension studies?
Use observed-data analyses for virological suppression and GEE (generalized estimating equations) models for CD4+ trends. Exclude participants who switch therapies unless discontinuation is due to adverse events, which should be counted as failures .
Q. How should conflicting results from cohort studies (e.g., public vs. private clinic outcomes) be contextualized?
Perform meta-regression adjusting for covariates like healthcare access and regimen intensity. Public clinic cohorts often have higher attrition rates; use inverse probability weighting to correct for selection bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
